An In-depth Technical Guide to the Mechanism of Action of ICI 211965 (PD 123319)
An In-depth Technical Guide to the Mechanism of Action of ICI 211965 (PD 123319)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 211965, also widely known as PD 123319, is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. This document provides a comprehensive overview of its mechanism of action, detailing its binding affinity, functional antagonism, and its role in modulating downstream signaling pathways. Quantitative data from key experimental findings are summarized, and detailed methodologies for the cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the compound's pharmacological profile.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. Its primary effector, Angiotensin II (Ang II), mediates its diverse physiological effects through two main receptor subtypes: the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. While the AT1 receptor is known to mediate the majority of the well-characterized effects of Ang II, such as vasoconstriction, aldosterone secretion, and cellular growth, the AT2 receptor often exerts counter-regulatory effects. ICI 211965 (PD 123319) has been instrumental as a pharmacological tool to elucidate the specific functions of the AT2 receptor. This guide delves into the core mechanism of action of this selective antagonist.
Ligand Binding and Receptor Selectivity
ICI 211965 (PD 123319) exhibits a high affinity and remarkable selectivity for the AT2 receptor over the AT1 receptor. This selectivity is crucial for its utility in isolating and studying AT2 receptor-mediated effects.
Binding Affinity Data
Quantitative analysis of the binding of ICI 211965 (PD 123319) to AT1 and AT2 receptors has been determined through competitive radioligand binding assays. The data consistently demonstrate its high affinity for the AT2 receptor and significantly lower affinity for the AT1 receptor.
| Compound | Receptor | Parameter | Value | Reference |
| PD 123319 | AT2 | IC50 | 34 nM | [1] |
| PD 123319 | AT2 | Ki | ≈ 12 nM | |
| PD 123319 | AT1 | Selectivity | ~10,000-fold vs. AT1 |
Experimental Protocol: Competitive Radioligand Binding Assay
The binding affinity of ICI 211965 (PD 123319) is typically determined using a competitive radioligand binding assay with membranes prepared from cells or tissues expressing angiotensin receptors.
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Materials:
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Cell membranes expressing either AT1 or AT2 receptors.
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Radioligand: 125I-[Sar1, Ile8]AngII.
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Unlabeled competitor: ICI 211965 (PD 123319) at various concentrations.
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Incubation buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).
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Glass fiber filters.
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Procedure:
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Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor, ICI 211965 (PD 123319).
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The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
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The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
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The radioactivity retained on the filters is quantified using a gamma counter.
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Non-specific binding is determined in the presence of a high concentration of unlabeled Angiotensin II.
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The IC50 value (the concentration of ICI 211965 that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition curve.
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The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
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Functional Antagonism
Schild Analysis for Determining pA2
A Schild analysis is used to determine the dissociation constant (KB) of a competitive antagonist, with the pA2 value being the negative logarithm of the KB. This value represents the concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
Experimental Protocol: Schild Analysis
A functional assay is performed using a tissue or cell system that exhibits a measurable response to an AT2 receptor agonist.
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Materials:
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Isolated tissue preparation (e.g., vascular smooth muscle) or cell line expressing functional AT2 receptors.
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AT2 receptor agonist (e.g., Angiotensin II in the presence of an AT1 receptor blocker, or a selective AT2 agonist).
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ICI 211965 (PD 123319) at various concentrations.
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Physiological salt solution or cell culture medium.
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Procedure:
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A cumulative concentration-response curve to the AT2 agonist is generated in the absence of the antagonist.
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The tissue or cells are then incubated with a fixed concentration of ICI 211965 (PD 123319) until equilibrium is reached.
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A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
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This process is repeated for several different concentrations of the antagonist.
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The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.
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A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
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The pA2 value is determined as the x-intercept of the regression line. A slope of unity is indicative of competitive antagonism.
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Downstream Signaling Pathways
The mechanism of action of ICI 211965 (PD 123319) is defined by its ability to block the downstream signaling cascades initiated by AT2 receptor activation. AT2 receptor signaling is complex and often counteracts the pathways activated by the AT1 receptor.
Major AT2 Receptor Signaling Pathways
Activation of the AT2 receptor is primarily coupled to G proteins of the Gi family. This leads to the activation of several key signaling pathways:
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Activation of Phosphatases: The AT2 receptor stimulates various protein phosphatases, including SHP-1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) and protein phosphatase 2A (PP2A). These phosphatases can dephosphorylate and inactivate key signaling molecules in growth-promoting pathways, such as MAP kinases (e.g., ERK1/2), thereby mediating anti-proliferative and pro-apoptotic effects.
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Nitric Oxide-Cyclic Guanosine Monophosphate (NO-cGMP) Pathway: AT2 receptor stimulation can lead to the production of nitric oxide (NO) and a subsequent increase in cyclic guanosine monophosphate (cGMP) levels. This pathway contributes to vasodilation.
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Phospholipase A2 Activation: The AT2 receptor can also activate phospholipase A2 (PLA2), leading to the release of arachidonic acid, which can be further metabolized to various signaling molecules.
By blocking the AT2 receptor, ICI 211965 (PD 123319) prevents the activation of these downstream pathways.
Modulation of Na+/H+ Exchange and Intracellular pH
While the direct effect of ICI 211965 (PD 123319) on the Na+/H+ exchanger and intracellular pH (pHi) is not extensively documented, Angiotensin II, acting through the AT1 receptor, is known to stimulate the Na+/H+ exchanger, leading to an increase in intracellular pH. Given the often opposing roles of AT1 and AT2 receptors, it is plausible that AT2 receptor signaling may have a modulatory effect on this process. However, further research is required to fully elucidate the specific role of AT2 receptor antagonism by ICI 211965 in regulating Na+/H+ exchange and intracellular pH.
Conclusion
ICI 211965 (PD 123319) is a highly selective and potent antagonist of the Angiotensin II Type 2 receptor. Its mechanism of action is centered on its ability to competitively block the binding of Angiotensin II to the AT2 receptor, thereby inhibiting the activation of downstream signaling pathways that are largely counter-regulatory to AT1 receptor-mediated effects. These pathways include the activation of protein phosphatases, the nitric oxide-cGMP system, and phospholipase A2. The high selectivity of ICI 211965 makes it an invaluable tool for the pharmacological dissection of the physiological and pathophysiological roles of the AT2 receptor, contributing significantly to our understanding of the renin-angiotensin system. Further investigation into its effects on ion transport mechanisms, such as the Na+/H+ exchanger, will provide a more complete picture of its cellular actions.
